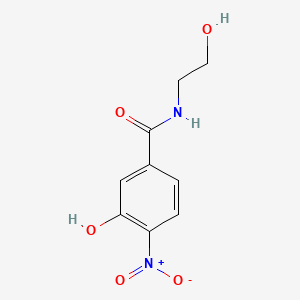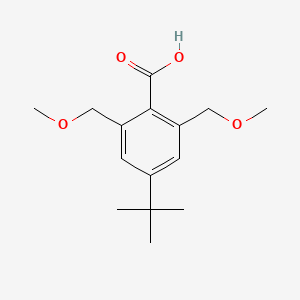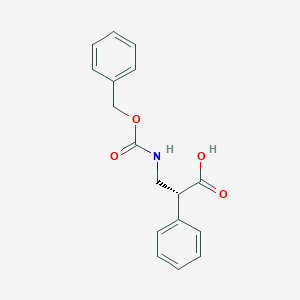
2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester (2-PCEE) is an ester of 2-propenoic acid and 2-cyano-3-(3-fluorophenyl) (3-FPC). It is an organic compound with a molecular formula of C10H9FO2. It is a colorless, odorless liquid at room temperature, and is soluble in many organic solvents. 2-PCEE is used in a variety of scientific applications, including organic synthesis, medicinal chemistry, and polymer science.
Scientific Research Applications
Bioactive Compound Applications
- Therapeutic Applications of Caffeic Acid Phenethyl Ester (CAPE) : CAPE, derived from propolis extract, is a bioactive polyphenolic ester showing potential in inflammation and cancer treatment. Studies emphasize its molecular targets, such as nuclear factor-κB and cyclooxygenase-2, suggesting CAPE's role in modulating inflammatory pathways and cancer cell proliferation. This underscores the importance of exploring similar esters for their therapeutic potentials (G. Murtaza et al., 2014).
Anticancer Research
- Cinnamic Acid Derivatives : Research into cinnamic acid derivatives, structurally related to 2-Propenoic acid esters, highlights their significant anticancer potential. These compounds, including esters, have been studied for their synthetic antitumor properties, showcasing a historical and ongoing interest in their medicinal applications. This review calls for further exploration into such derivatives for cancer treatment, noting their underutilized potential over decades (P. De et al., 2011).
Environmental and Health Safety
- Fatty Acid Conjugates of Xenobiotics : The review on fatty acid conjugates, including ethyl esters, addresses the formation and toxicity of these compounds in the environment. It highlights the accumulation and potential toxic effects in organs due to their lipophilic nature, underscoring the need for comprehensive studies on their environmental impact and toxicity (G. Ansari et al., 1995).
Food Safety and Chemistry
- Parabens in Aquatic Environments : The study on parabens, esters of para-hydroxybenzoic acid, which include alkyl esters like methyl, ethyl, and propyl, reveals their widespread use and occurrence in water bodies. These compounds, acting as preservatives, raise concerns about their biodegradability and potential as endocrine disrupters. Despite relatively efficient removal from wastewater, their ubiquitous presence in surface waters and sediments calls for more detailed investigations into their effects on human health and ecosystems (Camille Haman et al., 2015).
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAONHPSLKXRMO-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B1175494.png)
![N-{4-nitrophenyl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175495.png)

![4-Nitrobenzyl [(methylsulfonyl)amino]acetate](/img/structure/B1175499.png)

